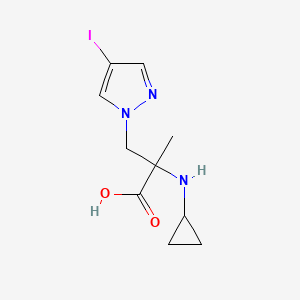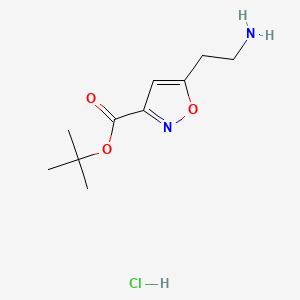![molecular formula C18H17ClN4OS B13482667 N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide is a compound known for its significant applications in various fields, particularly in agriculture as an insecticide. It is a member of the anthranilic diamide class of insecticides and is known for its effectiveness in controlling a wide range of pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide involves multiple steps. One common method starts with the preparation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with 2-amino-5-chloro-N,3-dimethylbenzamide to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves a one-pot synthesis method, which is efficient and cost-effective. This method reduces the number of steps and the need for expensive reagents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential therapeutic applications due to its bioactivity.
Industry: Widely used as an insecticide to protect crops from pests.
Mechanism of Action
The compound exerts its effects by acting as a ryanodine receptor agonist. Ryanodine receptors are ion channels that regulate the release of calcium from the sarcoplasmic reticulum in muscle cells. By activating these receptors, the compound causes an uncontrolled release of calcium, leading to muscle paralysis and death in insects .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: Another anthranilic diamide insecticide with a similar mechanism of action.
Thiacloprid: A neonicotinoid insecticide that acts on nicotinic acetylcholine receptors.
Imidacloprid: Another neonicotinoid with a similar target but different chemical structure.
Uniqueness
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide is unique due to its high specificity for ryanodine receptors, making it highly effective against a broad spectrum of pests while having a lower impact on non-target organisms .
Properties
Molecular Formula |
C18H17ClN4OS |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[[4-[2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C18H17ClN4OS/c1-12(24)23(2)10-13-3-5-14(6-4-13)16-11-25-18(22-16)21-15-7-8-17(19)20-9-15/h3-9,11H,10H2,1-2H3,(H,21,22) |
InChI Key |
BUJHLDFAPLRZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


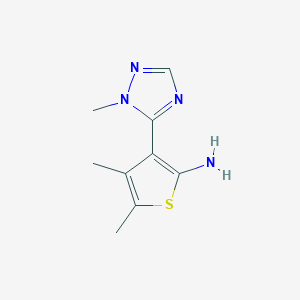
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)
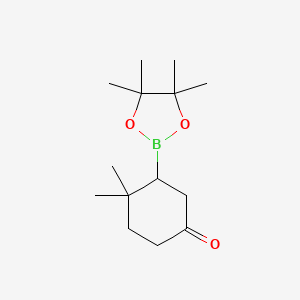
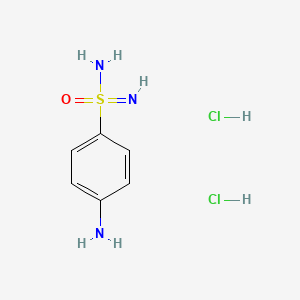
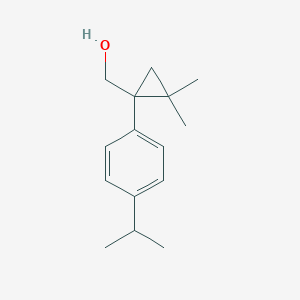
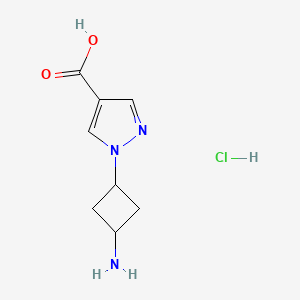
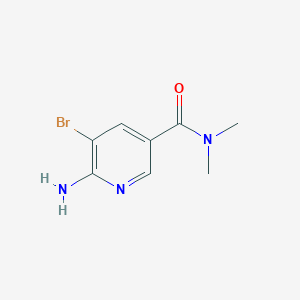
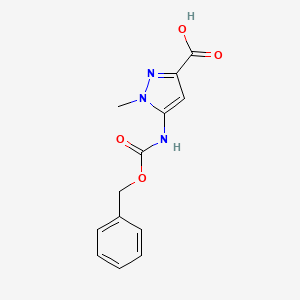

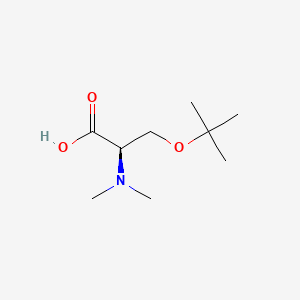
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)

